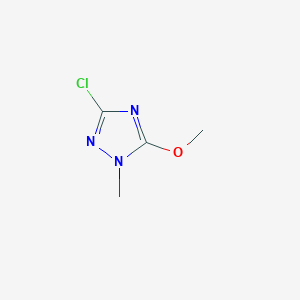![molecular formula C14H22ClNO2 B1455636 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1219977-33-9](/img/structure/B1455636.png)
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Descripción general
Descripción
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a novel compound currently being researched for its potential applications in various fields of research and industry1. This compound is a piperidine derivative and has gained attention due to its unique chemical and biological properties1.
Synthesis Analysis
The synthesis of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is not well documented in the available literature. However, similar compounds have been synthesized through various methods, including radical approaches2.Molecular Structure Analysis
The molecular structure of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is not explicitly provided in the available literature. However, similar compounds have been analyzed using various techniques, including 2D and 3D molecular modeling3.Chemical Reactions Analysis
The specific chemical reactions involving 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride are not well documented in the available literature. However, similar compounds have been involved in various chemical reactions, including protodeboronation4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride are not well documented in the available literature. However, similar compounds have been analyzed for their physical and chemical properties56.Aplicaciones Científicas De Investigación
High-Affinity, Selective σ Ligands
The synthesis and pharmacological evaluation of sila-analogues of high-affinity, selective σ ligands, including derivatives with 4-methoxybenzyl components, have been studied for their potential applications in targeting central nervous system receptors. These compounds demonstrate significant affinities for various receptors, providing insights into their potential for developing novel therapeutics (Tacke et al., 2003).
Novel Bioactive Compound Synthesis
Research has also focused on synthesizing novel compounds with potential bioactivity. For example, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrates the exploration of new chemical entities with potential broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Synthesis of Tetrahydrochromeno[3,4-c]pyridin-5-one
Another application involves the preparation of compounds like 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one, showcasing methodologies in synthetic organic chemistry and their potential applications in drug discovery (Y. Duan-zhi, 2005).
Biological Activities of Piperidone Derivatives
The synthesis and evaluation of biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives provide insights into their potential uses in medicinal chemistry, particularly for their analgesic, local anaesthetic, and antifungal properties (N. Rameshkumar et al., 2003).
Antioxidant and Antimicrobial Potential
The synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters and their evaluation for antioxidant and antimicrobial activities illustrate the ongoing research in developing compounds with enhanced biological properties (S. T. Harini et al., 2014).
Safety And Hazards
The safety and hazards associated with 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride are not well documented in the available literature. However, similar compounds have been analyzed for their safety and hazards7.
Direcciones Futuras
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is currently being researched for its potential applications in various fields of research and industry1. The future directions of this research are not well documented in the available literature. However, similar compounds have been studied for their potential applications8.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-6-4-12(5-7-14)10-17-11-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSDBUKYRMXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride | |
CAS RN |
1219977-33-9 | |
| Record name | Piperidine, 3-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)


![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)

